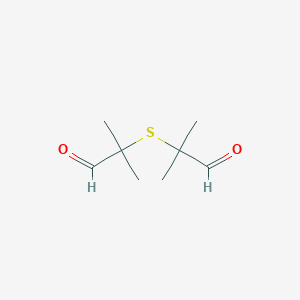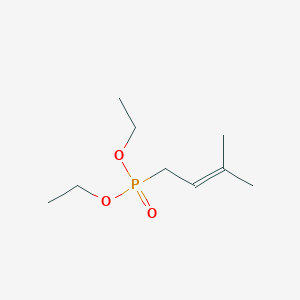![molecular formula C17H19N5O6S B14652581 (3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine CAS No. 52604-25-8](/img/structure/B14652581.png)
(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine is a synthetic compound that belongs to the class of sulfonylated nucleosides. It is characterized by the presence of a sulfonyl group attached to the adenosine molecule, specifically at the 5’-position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine typically involves the sulfonylation of adenosine. The process begins with the protection of the hydroxyl groups of adenosine to prevent unwanted side reactions. The protected adenosine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to ensure the formation of the desired sulfonylated product. After the reaction, the protecting groups are removed to yield (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine.
Industrial Production Methods
Industrial production of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is also employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine involves its interaction with specific molecular targets. The sulfonyl group enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(4-Methylphenyl)sulfonyl]acetic acid
- **3-{3-Methoxy[(4-methylphenyl)sulfonyl]anilino}propanoic acid
- **3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin
Uniqueness
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine is unique due to its specific sulfonylation at the 5’-position of adenosine. This modification imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52604-25-8 |
|---|---|
Molekularformel |
C17H19N5O6S |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13?,14-,17-/m1/s1 |
InChI-Schlüssel |
CAXLRAROZXYOHH-OPJKZUAWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


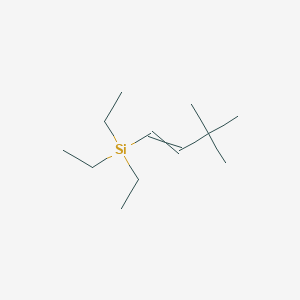
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
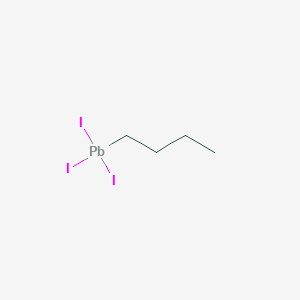
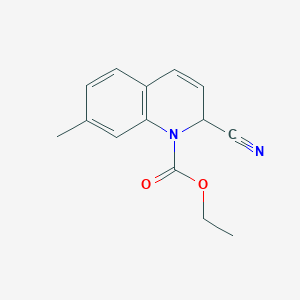

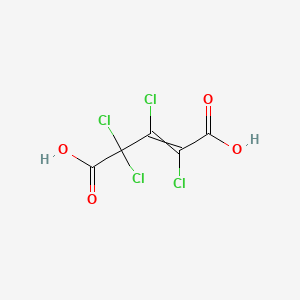
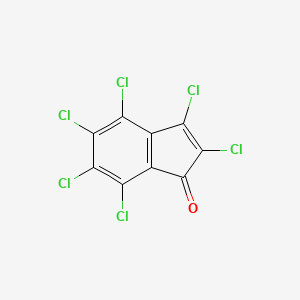

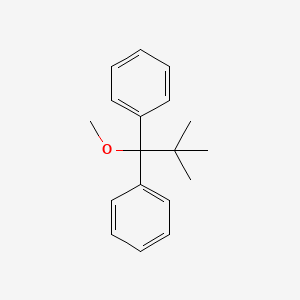
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
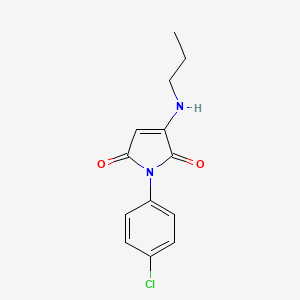
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
